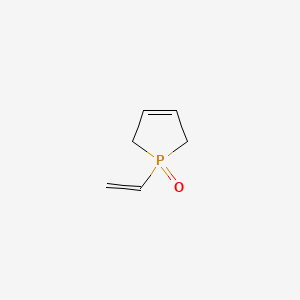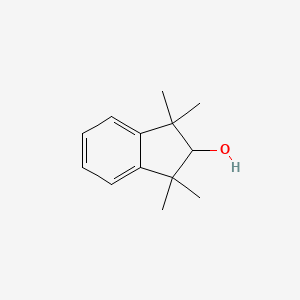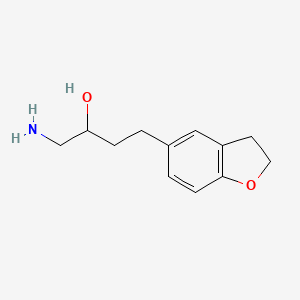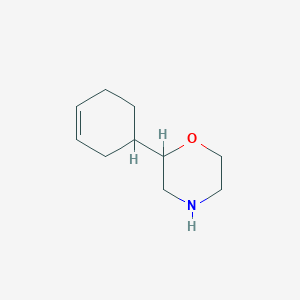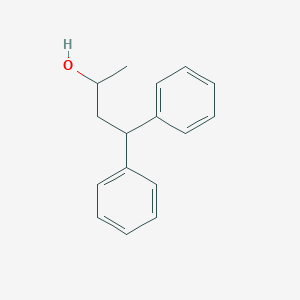
4,4-Diphenylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diphenylbutan-2-ol: is an organic compound with the molecular formula C16H18O It is a secondary alcohol characterized by the presence of two phenyl groups attached to the butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diphenylbutan-2-ol can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-phenyl-2-butanone to produce the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4,4-Diphenylbutan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 4,4-Diphenylbutan-2-one
Reduction: 4,4-Diphenylbutane
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4,4-Diphenylbutan-2-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,4-Diphenylbutan-2-ol involves its interaction with various molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
4-Phenyl-2-butanol: Similar structure but with only one phenyl group.
4,4-Diphenylbutan-2-one: The oxidized form of 4,4-Diphenylbutan-2-ol.
4,4-Diphenylbutane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups, which confer distinct chemical and physical properties. These phenyl groups can influence the compound’s reactivity, stability, and interactions with other molecules .
Properties
CAS No. |
36317-60-9 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
4,4-diphenylbutan-2-ol |
InChI |
InChI=1S/C16H18O/c1-13(17)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12H2,1H3 |
InChI Key |
KKNYDJZIOUFYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
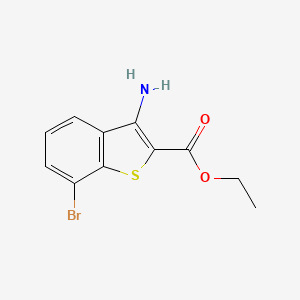
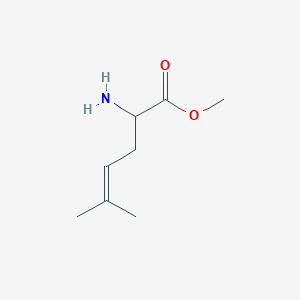
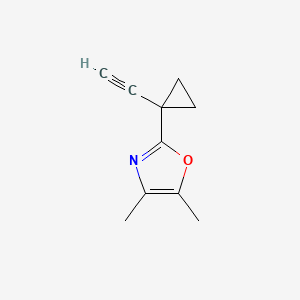
![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
